molecular formula C35H33F3N8O3 B12396717 TRK Inhibitor 7d

TRK Inhibitor 7d

Cat. No.: B12396717
M. Wt: 670.7 g/mol
InChI Key: BGQOUQWQPRPBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRK Inhibitor 7d is a compound designed to inhibit the activity of tropomyosin receptor kinases (TRKs), which are encoded by the neurotrophic tyrosine receptor kinase genes. These kinases play a crucial role in the development and function of the nervous system. This compound is particularly significant in the treatment of cancers that involve TRK gene fusions, which lead to the constitutive activation of TRK proteins and subsequent uncontrolled cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRK Inhibitor 7d involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these steps include halogenating agents, coupling reagents, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

TRK Inhibitor 7d undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups .

Mechanism of Action

TRK Inhibitor 7d exerts its effects by binding to the active site of TRK proteins, preventing their interaction with neurotrophins. This inhibition blocks the downstream signaling pathways that promote cell survival, proliferation, and differentiation. The primary molecular targets are the TRKA, TRKB, and TRKC proteins, which are encoded by the neurotrophic tyrosine receptor kinase 1, 2, and 3 genes, respectively .

Properties

Molecular Formula

C35H33F3N8O3

Molecular Weight

670.7 g/mol

IUPAC Name

5,18-dimethyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-14-oxo-9-oxa-15,18,23,25,26-pentazatetracyclo[17.5.2.14,8.022,25]heptacosa-1(24),4,6,8(27),19(26),20,22-heptaen-2-yne-6-carboxamide

InChI

InChI=1S/C35H33F3N8O3/c1-22-20-45(21-41-22)28-16-25(35(36,37)38)15-26(17-28)42-34(48)30-18-29-14-24(23(30)2)7-8-27-19-40-31-9-10-32(43-46(27)31)44(3)12-11-39-33(47)6-4-5-13-49-29/h9-10,14-21H,4-6,11-13H2,1-3H3,(H,39,47)(H,42,48)

InChI Key

BGQOUQWQPRPBKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC4=CC(=C3C)C#CC5=CN=C6N5N=C(C=C6)N(CCNC(=O)CCCCO4)C)C(F)(F)F

Origin of Product

United States

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